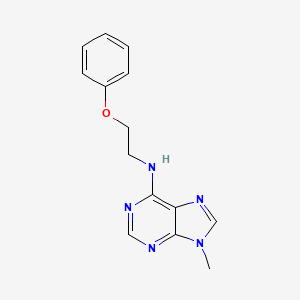

![molecular formula C14H12ClN5 B6453188 N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549039-98-5](/img/structure/B6453188.png)

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in a variety of pharmacological agents of diverse therapeutic categories .

Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . An improved route for the synthesis of similar compounds consists of two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include oxidation and displacement reactions . The sulfonyl group in 4-chloro-2-(methylsulfonyl)pyrimidine is displaced with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions .Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and preventing it from sending signals for cell growth and division . This action is effective against both wild-type RET and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting RET, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This disruption can lead to the death of cancer cells that are dependent on RET signaling for growth .

Pharmacokinetics

Pralsetinib has good solubility in DMSO, indicating it may have good bioavailability . It is insoluble in water, which could affect its absorption and distribution . The compound’s pKa value suggests it is weakly basic, which could influence its absorption and distribution as well .

Result of Action

The inhibition of RET by Pralsetinib can lead to the death of cancer cells that rely on RET signaling for growth . This makes Pralsetinib a potential therapeutic agent for cancers driven by RET mutations or fusions .

Action Environment

The action of Pralsetinib can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s metabolism and excretion .

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for laboratory experiments. It is a highly active compound and can be synthesized in a relatively simple manner. It is also relatively stable, making it suitable for use in a variety of experiments. However, this compound is also limited in its use, as it is not soluble in water and can be difficult to work with in certain laboratory conditions.

Future Directions

The potential applications of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine are vast and include further research into its mechanism of action, its effects on various biochemical and physiological processes, and its potential use as a drug. Additionally, further research could be conducted into the synthesis of this compound and its potential use as a drug delivery system. Finally, research could be conducted into the potential use of this compound as a therapeutic agent in various diseases, such as cancer, inflammation, and oxidative stress.

Synthesis Methods

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized by a variety of methods, including the reaction of 4-chlorophenylmethyl bromide with 1H-pyrazol-1-ylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then isolated by extraction with an organic solvent such as ethyl acetate or dichloromethane.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has been used in a number of scientific research applications, including the study of enzyme inhibition, signal transduction pathways, and drug metabolism. It has also been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of drugs on the cellular level.

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNIURCVBXJPJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453106.png)

![3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole](/img/structure/B6453113.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6453126.png)

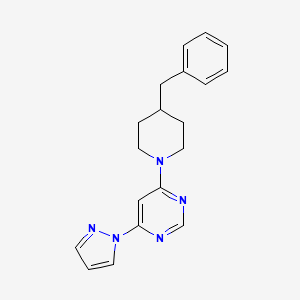

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453132.png)

![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453138.png)

![2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6453141.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B6453144.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6453153.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6453161.png)

![1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B6453190.png)

![1-(propan-2-yl)-2-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B6453206.png)

![7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine](/img/structure/B6453222.png)